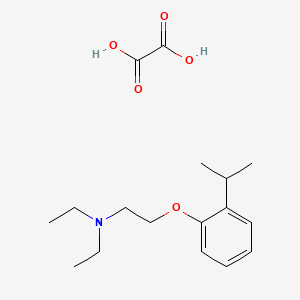![molecular formula C19H13N3O4 B5169299 5-[(2-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5169299.png)
5-[(2-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 5-[(2-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole involves its ability to interact with biological molecules such as proteins and enzymes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 5-[(2-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole has anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using 5-[(2-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its fluorescent properties, which make it a useful tool for detecting nitric oxide in biological systems. However, its low solubility in water can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 5-[(2-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole. These include further studies on its anti-inflammatory and anti-cancer properties, as well as its potential use as a fluorescent probe for detecting other molecules in biological systems. Additionally, research could focus on modifying the structure of the compound to improve its solubility and other properties.
合成法
The synthesis of 5-[(2-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2-naphthol and 3-nitrobenzaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain the final compound.
科学的研究の応用
The unique properties of 5-[(2-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole make it a promising compound for scientific research. It has been studied for its potential use as a fluorescent probe for detecting nitric oxide in biological systems, as well as for its anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
5-(naphthalen-2-yloxymethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c23-22(24)16-7-3-6-15(10-16)19-20-18(26-21-19)12-25-17-9-8-13-4-1-2-5-14(13)11-17/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXCWRZEBZDMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NC(=NO3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-N'-(1-{1-[(3-methylphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5169216.png)
![5-chloro-N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-8-quinolinamine](/img/structure/B5169221.png)
![N-allyl-N-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-propen-1-amine](/img/structure/B5169225.png)
![4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-phenyl-2-piperazinone](/img/structure/B5169229.png)
![1-methoxy-4-{[6-(4-nitrophenoxy)hexyl]oxy}benzene](/img/structure/B5169230.png)
![4-butoxy-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5169235.png)

![N~1~-(4-chlorobenzyl)-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5169248.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-pyridinyl)propyl]-2-pyridinamine](/img/structure/B5169253.png)
![3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B5169256.png)



![2-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5169283.png)